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Compound of Interest

Compound Name: Piloty's acid

Cat. No.: B029453 Get Quote

An In-depth Technical Guide on the Core Principles, Synthesis, and Biological Activity of

Benzenesulphonydroxamic Acid and its Derivatives.

Introduction
Benzenesulphonydroxamic acid, also known as N-hydroxybenzenesulfonamide or Piloty's
acid, is a versatile organic compound that has garnered significant interest in the field of

medicinal chemistry.[1][2][3][4] Its structure, incorporating both a benzenesulfonamide and a

hydroxamic acid moiety, provides a unique scaffold for the design of targeted therapeutics.

Benzenesulfonamides are a well-established class of pharmacophores known for a wide array

of biological activities, including antimicrobial, anti-inflammatory, and carbonic anhydrase

inhibitory effects.[5][6] The hydroxamic acid group is a potent metal-binding function, making it

a key component in the design of inhibitors for various metalloenzymes.[7][8] This guide

provides a comprehensive overview of the synthesis, chemical properties, and biological

activities of benzenesulphonydroxamic acid and its derivatives, with a focus on its potential

applications in drug discovery and development.

Chemical and Physical Properties
Benzenesulphonydroxamic acid is a white crystalline solid with a molecular formula of

C₆H₇NO₃S and a molecular weight of approximately 173.19 g/mol .[1][4] It is soluble in various

organic solvents such as ethanol, diethyl ether, and acetone, and is sparingly soluble in non-

polar solvents.[3] The compound is also known as Piloty's acid and is recognized for its ability

to act as a nitroxyl (HNO) donor under basic conditions.[1][3]
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Property Value Source

Molecular Formula C₆H₇NO₃S [1][4]

Molecular Weight 173.19 g/mol [1][4]

CAS Number 599-71-3 [1]

Melting Point 120–125 °C [3]

Appearance White crystalline solid [3]

Solubility

Soluble in ethanol, diethyl

ether, ethyl acetate, acetone,

warm water; sparingly soluble

in non-polar solvents.

[3]

Synthesis of Benzenesulphonydroxamic Acid
The synthesis of benzenesulphonydroxamic acid and its derivatives can be achieved through

several established synthetic routes. A common method involves the reaction of a

benzenesulfonyl chloride with hydroxylamine or a protected hydroxylamine derivative.

General Experimental Protocol: Synthesis of N-
Hydroxybenzenesulfonamide
This protocol describes a general method for the synthesis of N-hydroxybenzenesulfonamide

from benzenesulfonyl chloride and hydroxylamine.

Materials:

Benzenesulfonyl chloride

Hydroxylamine hydrochloride

Potassium hydroxide or other suitable base

Ethanol or other suitable solvent

Diethyl ether
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Ice bath

Standard laboratory glassware

Procedure:

A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in

ethanol, followed by the addition of a solution of potassium hydroxide in ethanol to liberate

the free hydroxylamine.

The resulting mixture is cooled in an ice bath to precipitate potassium chloride.

The cold solution of free hydroxylamine is then added to a solution of benzenesulfonyl

chloride in a suitable solvent, such as diethyl ether, while maintaining a low temperature.

The reaction mixture is stirred for a specified period to allow for the formation of the N-

hydroxybenzenesulfonamide.

Upon completion of the reaction, the product can be isolated by filtration and purified by

recrystallization from an appropriate solvent system.

General Synthesis of Benzenesulphonydroxamic Acid
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Caption: General workflow for the synthesis of benzenesulphonydroxamic acid.

Biological Activity and Mechanism of Action
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The biological activity of benzenesulphonydroxamic acid and its derivatives is largely attributed

to the presence of the sulfonamide and hydroxamic acid functional groups.

Metalloenzyme Inhibition
A primary mechanism of action for this class of compounds is the inhibition of metalloenzymes.

The hydroxamic acid moiety is a well-known zinc-binding group, and the sulfonamide group

can also participate in coordinating with the metal ion in the enzyme's active site.[7][9] This

chelation of the essential metal ion disrupts the catalytic activity of the enzyme.

Derivatives of benzenesulphonydroxamic acid have shown potent inhibitory activity against a

range of metalloenzymes, including metallo-β-lactamases (MβLs), carbonic anhydrases (CAs),

and matrix metalloproteinases (MMPs).[7][9][10]

Mechanism of Metalloenzyme Inhibition

Inhibitor

Enzyme

Inhibition

Benzenesulphonydroxamic
Acid Derivative

Chelation of Metal Ion

Binds to

Metalloenzyme
(e.g., MβL, CA, MMP)

Active Site with
Metal Ion (e.g., Zn²⁺)

Enzyme Inhibition

Leads to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33171408/
https://pubmed.ncbi.nlm.nih.gov/11020282/
https://pubmed.ncbi.nlm.nih.gov/33171408/
https://pubmed.ncbi.nlm.nih.gov/11020282/
https://pubmed.ncbi.nlm.nih.gov/9871508/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Inhibition of metalloenzymes by benzenesulphonydroxamic acid derivatives.

Antimicrobial Activity
The benzenesulfonamide scaffold is a key feature of sulfa drugs, which act as competitive

inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[11]

The incorporation of a hydroxamic acid moiety can enhance this antimicrobial activity by also

targeting bacterial metalloenzymes.[11] Derivatives of benzenesulphonydroxamic acid have

demonstrated broad-spectrum inhibition against various metallo-β-lactamases, which are

responsible for bacterial resistance to β-lactam antibiotics.[7][12]

Quantitative Data
The following tables summarize the in vitro inhibitory activities of various

benzenesulphonydroxamic acid derivatives against different enzyme targets.

Table 1: Inhibitory Activity of Benzenesulphonamide Hydroxamic Acid Derivatives against

Metallo-β-Lactamases (MβLs)

Compound Target MβL IC₅₀ (µM) Kᵢ (µM)
Inhibition
Type

Source

17 L1 - 2.5
Reversible

Competitive
[7]

Various

Derivatives
ImiS 0.6 - 9.4 - - [7]

Various

Derivatives
L1 1.3 - 27.4 - - [7]

Various

Derivatives
VIM-2 5.4 - 43.7 - - [7]

Various

Derivatives
IMP-1 5.2 - 49.7 - - [7]
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Table 2: Inhibitory Activity of Sulfonylated Amino Acid Hydroxamates against Carbonic

Anhydrase (CA) Isozymes

Compound Class Target CA Kᵢ Range (nM) Source

Sulfonylated Amino

Acid Hydroxamates
hCA I 5 - 40 [9]

Sulfonylated Amino

Acid Hydroxamates
hCA II 5 - 40 [9]

Sulfonylated Amino

Acid Hydroxamates
bCA IV 10 - 50 [9]

Experimental Protocols
Protocol: In Vitro Metallo-β-Lactamase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of

benzenesulphonydroxamic acid derivatives against metallo-β-lactamases.

Materials:

Purified metallo-β-lactamase (e.g., L1, VIM-2)

Substrate (e.g., cefazolin, meropenem)

Test compounds (benzenesulphonydroxamic acid derivatives)

Assay buffer (e.g., HEPES buffer with ZnCl₂)

Microplate reader

Procedure:

Prepare a solution of the MβL enzyme in the assay buffer.

Prepare serial dilutions of the test compounds in the assay buffer.
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In a 96-well microplate, add the enzyme solution to wells containing the test compounds at

various concentrations.

Incubate the enzyme-inhibitor mixture at a specified temperature for a defined period.

Initiate the enzymatic reaction by adding the substrate to each well.

Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at

a specific wavelength using a microplate reader.

Calculate the initial reaction velocities and determine the IC₅₀ values by plotting the

percentage of inhibition against the logarithm of the inhibitor concentration.

To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform kinetic studies

with varying concentrations of both the substrate and the inhibitor.

Workflow for MβL Inhibition Assay
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Caption: A typical experimental workflow for an in vitro MβL inhibition assay.

Conclusion
Benzenesulphonydroxamic acid and its derivatives represent a promising class of compounds

for the development of novel therapeutic agents. Their ability to effectively inhibit a range of

metalloenzymes, coupled with the well-established pharmacological properties of the

benzenesulfonamide scaffold, makes them attractive candidates for targeting diseases such as

bacterial infections, cancer, and inflammatory disorders. Further research into the structure-

activity relationships and optimization of the pharmacokinetic properties of these compounds

will be crucial for translating their therapeutic potential into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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